molecular formula C8H8F3NO B3051943 (3-Amino-4-(trifluoromethyl)phenyl)methanol CAS No. 372120-51-9

(3-Amino-4-(trifluoromethyl)phenyl)methanol

Cat. No. B3051943
Key on ui cas rn: 372120-51-9
M. Wt: 191.15 g/mol
InChI Key: WZYFMGJEZGENAN-UHFFFAOYSA-N
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Patent
US06632418B2

Procedure details

The product from Example 4A (3.6 g, 16.28 mmol) in methanol (100 mL) was hydrogenated in the presence of a catalytic amount of Pd /C for 4 hours. The catalyst was filtered off and the volatiles were evaporated to yield 2.7 g of the title compound.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[CH:7]=[CH:8][C:9]=1[C:10]([F:13])([F:12])[F:11])([O-])=O>CO.[Pd]>[NH2:1][C:4]1[CH:5]=[C:6]([CH2:14][OH:15])[CH:7]=[CH:8][C:9]=1[C:10]([F:11])([F:12])[F:13]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C=CC1C(F)(F)F)CO
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CUSTOM
Type
CUSTOM
Details
the volatiles were evaporated

Outcomes

Product
Name
Type
product
Smiles
NC=1C=C(C=CC1C(F)(F)F)CO
Measurements
Type Value Analysis
AMOUNT: MASS 2.7 g
YIELD: CALCULATEDPERCENTYIELD 86.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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